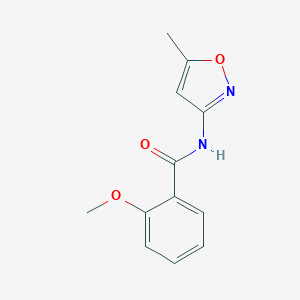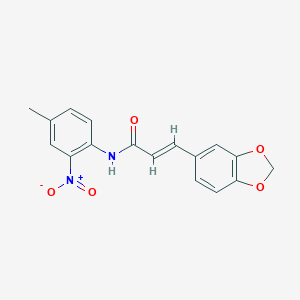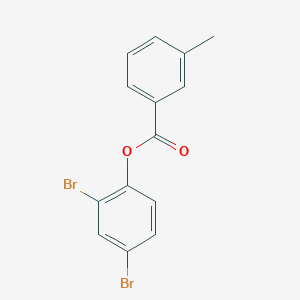
3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,5-DICHLOROPHENYL)-1-ADAMANTANECARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,5-DICHLOROPHENYL)-1-ADAMANTANECARBOXAMIDE” is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,5-DICHLOROPHENYL)-1-ADAMANTANECARBOXAMIDE” typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the triazole ring: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Bromination and nitration: The triazole ring can be brominated and nitrated using bromine and nitric acid, respectively.
Coupling with adamantanecarboxamide: The final step involves coupling the brominated and nitrated triazole with 2,5-dichlorophenyl-1-adamantanecarboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the adamantane moiety.
Reduction: The nitro group in the triazole ring can be reduced to an amine.
Substitution: The bromine atom in the triazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the adamantane moiety.
Reduction: Amino derivatives of the triazole ring.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
Due to its triazole and adamantane components, it may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine
Industry
Possible use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The exact mechanism of action would depend on the specific biological target. Generally, triazole derivatives can inhibit enzymes or interact with proteins, disrupting their normal function. The adamantane moiety may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 1-adamantyl-3-(1H-1,2,4-triazol-1-yl)urea
- 3-(1H-1,2,4-triazol-1-yl)-N-(2,5-dichlorophenyl)propanamide
Uniqueness
The presence of both the bromine and nitro groups on the triazole ring, along with the adamantane moiety, makes this compound unique. These functional groups may confer specific biological activities or chemical reactivity not seen in similar compounds.
Propiedades
Fórmula molecular |
C19H18BrCl2N5O3 |
|---|---|
Peso molecular |
515.2g/mol |
Nombre IUPAC |
3-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-N-(2,5-dichlorophenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C19H18BrCl2N5O3/c20-16-24-17(27(29)30)25-26(16)19-7-10-3-11(8-19)6-18(5-10,9-19)15(28)23-14-4-12(21)1-2-13(14)22/h1-2,4,10-11H,3,5-9H2,(H,23,28) |
Clave InChI |
IISICRPYKUYXCF-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C(=NC(=N4)[N+](=O)[O-])Br)C(=O)NC5=C(C=CC(=C5)Cl)Cl |
SMILES canónico |
C1C2CC3(CC1CC(C2)(C3)N4C(=NC(=N4)[N+](=O)[O-])Br)C(=O)NC5=C(C=CC(=C5)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Bis[2-(4-nitrophenyl)-2-oxoethyl] camphorate](/img/structure/B448519.png)



